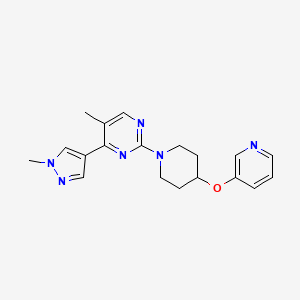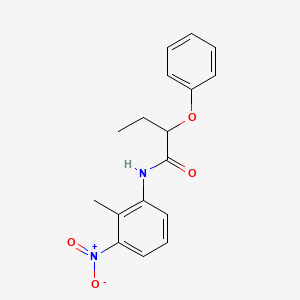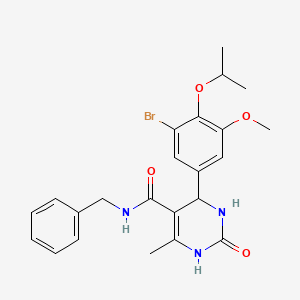
5-Methyl-4-(1-methylpyrazol-4-yl)-2-(4-pyridin-3-yloxypiperidin-1-yl)pyrimidine
概要
説明
5-Methyl-4-(1-methylpyrazol-4-yl)-2-(4-pyridin-3-yloxypiperidin-1-yl)pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features a pyrimidine core, which is a six-membered ring with two nitrogen atoms at positions 1 and 3.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-(1-methylpyrazol-4-yl)-2-(4-pyridin-3-yloxypiperidin-1-yl)pyrimidine typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the pyrazole and piperidine groups. Common reagents used in these reactions include various halogenated compounds, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions in batch or continuous flow reactors. The conditions would be optimized to maximize yield and purity while minimizing the formation of by-products. Techniques such as crystallization, distillation, and chromatography might be employed to purify the final product.
化学反応の分析
Types of Reactions
5-Methyl-4-(1-methylpyrazol-4-yl)-2-(4-pyridin-3-yloxypiperidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could introduce new alkyl or aryl groups.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound might be studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Researchers could investigate its potential as a therapeutic agent for various diseases.
Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 5-Methyl-4-(1-methylpyrazol-4-yl)-2-(4-pyridin-3-yloxypiperidin-1-yl)pyrimidine would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound might exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.
類似化合物との比較
Similar Compounds
Similar compounds to 5-Methyl-4-(1-methylpyrazol-4-yl)-2-(4-pyridin-3-yloxypiperidin-1-yl)pyrimidine include other heterocyclic compounds with pyrimidine, pyrazole, and piperidine groups. Examples might include:
- 4-(1-Methylpyrazol-4-yl)-2-(4-pyridin-3-yloxypiperidin-1-yl)pyrimidine
- 5-Methyl-2-(4-pyridin-3-yloxypiperidin-1-yl)pyrimidine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties. This combination might confer unique reactivity, biological activity, or physical properties that distinguish it from other similar compounds.
特性
IUPAC Name |
5-methyl-4-(1-methylpyrazol-4-yl)-2-(4-pyridin-3-yloxypiperidin-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-14-10-21-19(23-18(14)15-11-22-24(2)13-15)25-8-5-16(6-9-25)26-17-4-3-7-20-12-17/h3-4,7,10-13,16H,5-6,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEARQYPCUHZKSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C2=CN(N=C2)C)N3CCC(CC3)OC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-4-methylbenzenesulfonamide](/img/structure/B4091038.png)
![N-{2-[(4-fluorophenyl)sulfanyl]cyclohexyl}benzenesulfonamide](/img/structure/B4091045.png)
![N-[2-(1-piperidinyl)ethyl]-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4091053.png)
![1-METHYL-N-PHENYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE-2-CARBOXAMIDE](/img/structure/B4091061.png)

![2-[(4-methylphenyl)thio]-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B4091087.png)
![1-(2-Methylphenyl)-5-(2-pyridin-2-ylethyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione](/img/structure/B4091092.png)
![3-chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B4091104.png)
![2-bromo-N-{1-[5-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4091122.png)

![3,4-dichloro-N-{1-[5-({2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4091134.png)
![4-[1-(1-naphthylmethyl)-1H-benzimidazol-2-yl]-1-phenyl-2-pyrrolidinone](/img/structure/B4091141.png)
![N-[4-(butan-2-ylsulfamoyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B4091154.png)
![N-(2,6-diethylphenyl)-2-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B4091161.png)
